Prototimosaponin A III

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: Prototimosaponin A III can be synthesized using commercially available traditional Chinese medicine rhizoma anemarrhenae decoction slices or freshly collected rhizoma anemarrhenae roots and stems . The preparation involves a combined process of alcohol extraction, enzymolysis, extraction, resin and silica gel column chromatography, and crystallization . The purity of the compound prepared by this method is higher than 90%, making it suitable for large-scale production .

Industrial Production Methods: The industrial production of this compound follows similar steps as the synthetic route, ensuring high purity and yield. The process involves the use of advanced extraction and purification techniques to maintain the compound’s integrity and biological activity .

化学反应分析

Types of Reactions: Prototimosaponin A III undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Substitution: Substitution reactions often involve nucleophiles such as halides and amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities .

科学研究应用

Prototimosaponin A III has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of steroidal saponins and their derivatives.

Medicine: this compound exhibits potential therapeutic effects against various diseases, including cancer and diabetes.

Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

作用机制

Prototimosaponin A III exerts its effects through multiple molecular targets and pathways:

Neuroprotection: It inhibits the up-regulation of BACE1 and reduces the over-production of β-CTF and Aβ, which are associated with neurodegenerative diseases.

Anti-inflammatory: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.

Anticancer: this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

相似化合物的比较

Prototimosaponin A III is unique among steroidal saponins due to its specific biological activities and molecular targets. Similar compounds include:

Timosaponin AIII: Exhibits potent cytotoxicity and induces autophagy in cancer cells.

Timosaponin BIII: Known for its hypoglycemic activity and enhanced bioavailability after salt processing.

Mangiferin: Another compound found in Anemarrhena asphodeloides with hypoglycemic and antioxidant properties.

This compound stands out due to its combined neuroprotective, anti-inflammatory, and anticancer activities, making it a valuable compound for scientific research and therapeutic development.

生物活性

Prototimosaponin A III (TAIII), a steroid saponin derived from Anemarrhena asphodeloides, has garnered attention for its diverse biological activities, particularly in the fields of oncology, neurology, and immunology. This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

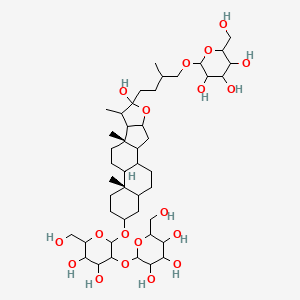

This compound is characterized by its complex steroidal structure, which contributes to its pharmacological properties. Its molecular formula is C45H76O19 . The compound exhibits hydrophobic characteristics, which can limit its bioavailability in therapeutic applications.

Antitumor Activity

Recent studies have demonstrated that TAIII possesses significant cytotoxic effects against various cancer cell lines, including HeLa, HepG2, and A549 cells. The mechanisms underlying its antitumor effects include:

- Induction of Apoptosis : TAIII promotes programmed cell death in cancer cells.

- Inhibition of Tumor Migration and Invasion : It effectively reduces the metastatic potential of cancer cells.

- Activation of Autophagy : This process aids in the degradation of damaged cellular components, contributing to the overall cytotoxic effect .

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Induces apoptosis |

| HepG2 | 12.5 | Inhibits migration |

| A549 | 18.3 | Activates autophagy |

| PANC-1 | 14.7 | Induces apoptosis |

Neurological Effects

TAIII has shown promising results in neuroprotection and anti-dementia activities. Research indicates that it can enhance cognitive functions and protect neuronal cells from oxidative stress.

- Neuroprotective Mechanisms : TAIII promotes the proliferation of neuronal cells and upregulates nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive functions .

- Antioxidant Activity : It scavenges free radicals, reducing oxidative damage in neuronal tissues .

Case Study: Neuroprotective Effects

In a study involving streptozotocin-induced diabetic mice, administration of TAIII resulted in improved learning and memory functions compared to control groups. The compound's ability to upregulate nAChRs was noted as a significant factor in enhancing cognitive performance .

Immunomodulatory Effects

TAIII exhibits immunostimulating properties, enhancing the immune response against pathogens. It has been shown to have antimicrobial activity against various strains of bacteria and fungi . This suggests potential applications in treating infections and enhancing overall immune function.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacterial | 32 µg/mL |

| Candida albicans | Fungal | 16 µg/mL |

Pharmacokinetics and Delivery Systems

Due to its hydrophobic nature, the bioavailability of TAIII is often limited. Recent advancements have focused on developing liposomal formulations to enhance its solubility and therapeutic efficacy.

- Liposomal Formulations : Studies showed that TAIII-loaded liposomes significantly improved circulation time and tumor accumulation compared to free TAIII .

- Targeted Delivery : Anti-CD44 antibody-modified liposomes demonstrated enhanced targeting capabilities for CD44-positive tumors, leading to increased antitumor activity .

属性

分子式 |

C45H76O19 |

|---|---|

分子量 |

921.1 g/mol |

IUPAC 名称 |

2-[4-[(9S,13S)-16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-,44-,45?/m0/s1 |

InChI 键 |

SORUXVRKWOHYEO-LSYMTPQOSA-N |

手性 SMILES |

CC1C2C(CC3[C@@]2(CCC4C3CCC5[C@@]4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |

规范 SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。